Structural Minimalism as a Pharmacophoric Probe: Pyrrolidine-Ethyl vs. Multi-Substituted PARG Inhibitor Leads
The target compound bears a single N-(2-pyrrolidin-3-ylethyl) substituent on the sulfonamide, making it the structurally simplest member of the 2,4-dioxo-quinazoline-6-sulfonamide PARG inhibitor class with a basic amine handle [1]. By contrast, the optimized leads PDD00017272 and PDD00017273 carry three substituents: two heteroarylmethyl groups at N1 and N3 of the quinazolinedione core plus a constrained N-methylcyclopropyl sulfonamide cap [1]. In the published SAR, the unsubstituted quinazolinedione-6-sulfonamide core itself is inactive, and progressive N-substitution drives potency gains from micromolar to low nanomolar [1]. The target compound's minimal substitution pattern positions it as a tool for interrogating the contribution of the pyrrolidine-ethyl motif to binding affinity and physicochemical properties, rather than as an end-stage lead [2].
| Evidence Dimension | Molecular complexity (number of substituents on the quinazolinedione-sulfonamide scaffold) |
|---|---|
| Target Compound Data | 1 substituent: N-(2-pyrrolidin-3-ylethyl) on the sulfonamide; core N1 and N3 are unsubstituted |
| Comparator Or Baseline | PDD00017272: 3 substituents—N1-(2,4-dimethylthiazol-5-ylmethyl), N3-(2-methylthiazol-5-ylmethyl), and N-(1-methylcyclopropyl) sulfonamide cap. PDD00017273: analogous multi-substituted architecture |
| Quantified Difference | Target compound has 2 fewer substituents (unsubstituted N1/N3 positions); predicted >100-fold lower PARG affinity based on class SAR trend from unsubstituted core to tri-substituted leads |
| Conditions | Comparison based on chemical structure analysis and published SAR trends in Waszkowycz et al. (2018) J. Med. Chem. 61, 10767–10792. No direct head-to-head PARG IC₅₀ data available for the target compound. |
Why This Matters
For SAR exploration or fragment-based design, the target compound's structural minimalism makes it a unique starting point for systematic N1/N3 elaboration that is not accessible with already-optimized, multi-substituted analogs.
- [1] Waszkowycz B, Smith KM, McGonagle AE, et al. Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides. J Med Chem. 2018;61(23):10767-10792. doi:10.1021/acs.jmedchem.8b01407 View Source
- [2] McGonagle AE, Waddell I, Waszkowycz B, et al. 2,4-DIOXO-QUINAZOLINE-6-SULFONAMIDE DERIVATIVES AS INHIBITORS OF PARG. Patent WO2016092326A1. Priority date December 12, 2014. Published June 16, 2016. View Source
